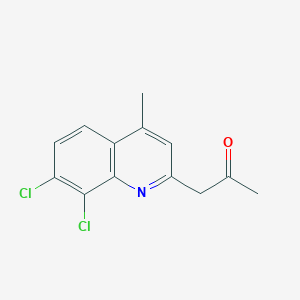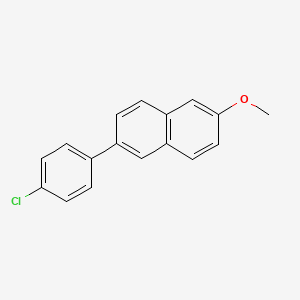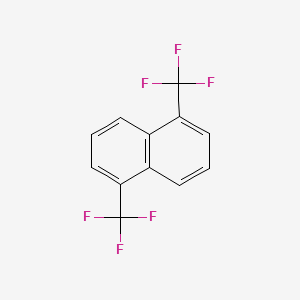
1,5-Bis(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,5-Bis(trifluorometil)naftaleno es un compuesto aromático fluorado caracterizado por la presencia de dos grupos trifluorometil unidos al anillo de naftaleno. Este compuesto es de gran interés debido a sus propiedades químicas únicas, que incluyen alta estabilidad térmica y baja constante dieléctrica. Estas propiedades lo hacen valioso en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El 1,5-Bis(trifluorometil)naftaleno se puede sintetizar mediante varios métodos. Un enfoque común implica la trifluorometilación de derivados del naftaleno. Este proceso generalmente utiliza reactivos como el yoduro de trifluorometilo (CF3I) en presencia de un catalizador como el yoduro de cobre(I) (CuI) bajo condiciones de reacción específicas . Otro método implica el uso de ácido trifluorometil sulfónico (CF3SO3H) como agente trifluorometilante .
Métodos de Producción Industrial
En un entorno industrial, la producción de 1,5-Bis(trifluorometil)naftaleno puede implicar reacciones de trifluorometilación a gran escala utilizando catalizadores optimizados y condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso también puede incluir pasos de purificación como la recristalización o la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1,5-Bis(trifluorometil)naftaleno experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Reactivos electrofílicos como el bromo (Br2) o el ácido nítrico (HNO3) en condiciones controladas.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de derivados del naftaleno parcialmente o totalmente reducidos.
Sustitución: Formación de derivados del naftaleno halogenados o nitrados.
Aplicaciones Científicas De Investigación
El 1,5-Bis(trifluorometil)naftaleno tiene una amplia gama de aplicaciones en la investigación científica:
Biología: Investigado por su posible uso en el descubrimiento y desarrollo de fármacos debido a sus propiedades químicas únicas.
Medicina: Explorado por su potencial como intermedio farmacéutico en la síntesis de compuestos biológicamente activos.
Mecanismo De Acción
El mecanismo por el cual el 1,5-Bis(trifluorometil)naftaleno ejerce sus efectos está relacionado principalmente con su capacidad de participar en diversas reacciones químicas. Los grupos trifluorometilo mejoran la estabilidad y reactividad del compuesto, permitiéndole interactuar con objetivos moleculares y vías en aplicaciones específicas. Por ejemplo, en la catálisis fotoredox, el compuesto puede generar radicales trifluorometilo que participan en reacciones radicalarias .
Comparación Con Compuestos Similares
Compuestos Similares
1,3,5-Tris(trifluorometil)benceno: Otro compuesto aromático fluorado con tres grupos trifluorometilo unidos a un anillo de benceno.
Ácido 2,4,6-Tris(trifluorometil)benzoico: Un derivado del ácido benzoico trifluorometilado con propiedades químicas similares.
Unicidad
El 1,5-Bis(trifluorometil)naftaleno es único debido a su patrón de sustitución específico en el anillo de naftaleno, que imparte propiedades químicas y físicas distintas. La presencia de dos grupos trifluorometilo mejora su estabilidad térmica y resistencia química, lo que lo hace valioso en aplicaciones donde estas propiedades son críticas.
Propiedades
Fórmula molecular |
C12H6F6 |
|---|---|
Peso molecular |
264.17 g/mol |
Nombre IUPAC |
1,5-bis(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6/c13-11(14,15)9-5-1-3-7-8(9)4-2-6-10(7)12(16,17)18/h1-6H |
Clave InChI |
NDOXVODDBXKVLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2C(F)(F)F)C(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11850723.png)
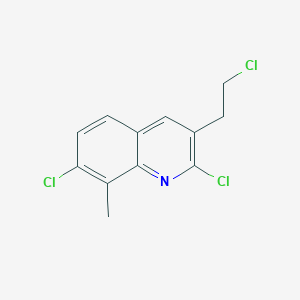
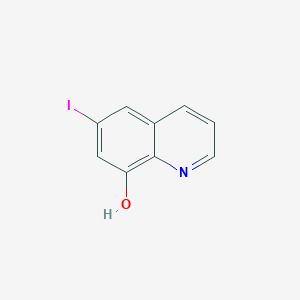
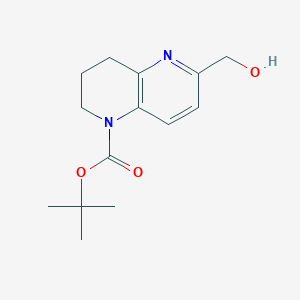
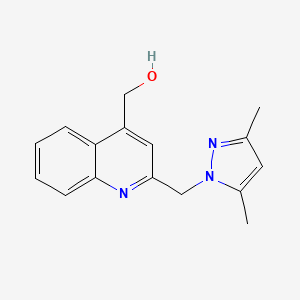

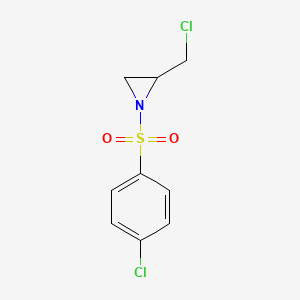
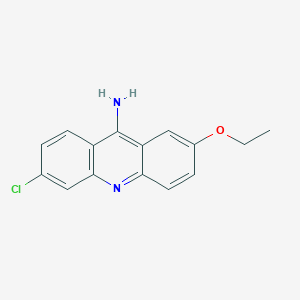
![2-[(4-Bromophenyl)methyl]azepane](/img/structure/B11850783.png)

